molecular formula C13H23ClN2O2 B2385020 Allyl 2,9-diazaspiro[5.5]undecane-9-carboxylate hydrochloride CAS No. 2007909-58-0

Allyl 2,9-diazaspiro[5.5]undecane-9-carboxylate hydrochloride

Cat. No.: B2385020
CAS No.: 2007909-58-0
M. Wt: 274.79
InChI Key: VETURXMFMQGUPG-UHFFFAOYSA-N
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Description

Allyl 2,9-diazaspiro[5.5]undecane-9-carboxylate hydrochloride is a chemical compound with the molecular formula C13H23ClN2O2 . It appears as a white to yellow solid .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a diazaspiro[5.5]undecane core, which is a bicyclic structure containing two nitrogen atoms .


Physical And Chemical Properties Analysis

This compound is a white to yellow solid . Its molecular formula is C13H23ClN2O2, and it has a molecular weight of 274.79 .

Mechanism of Action

DUAC works by inhibiting the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine in the brain. By inhibiting this enzyme, DUAC increases the levels of acetylcholine in the brain, which can improve cognitive function and memory.
Biochemical and Physiological Effects:
DUAC has been shown to have a number of biochemical and physiological effects, including increased levels of acetylcholine in the brain, improved cognitive function and memory, and reduced inflammation in the brain. It has also been shown to have antioxidant properties, which may help protect against oxidative stress and neurodegeneration.

Advantages and Limitations for Lab Experiments

DUAC has a number of advantages for lab experiments, including its potency and selectivity for acetylcholinesterase inhibition, as well as its ability to cross the blood-brain barrier. However, DUAC also has some limitations, including its potential toxicity and the need for careful dosing and monitoring in animal studies.

Future Directions

There are a number of future directions for research on DUAC, including studies on its potential therapeutic uses in neurodegenerative diseases, as well as investigations into its mechanisms of action and potential side effects. Other potential areas of research include the development of new DUAC derivatives with improved properties and the investigation of DUAC's effects on other neurotransmitter systems in the brain.
In conclusion, allyl 2,9-diazaspiro[5.5]undecane-9-carboxylate hydrochloride, or DUAC, is a synthetic compound that has been widely used in scientific research due to its unique properties. It has been shown to improve cognitive function and memory in animal models of neurodegenerative diseases, and has a number of advantages and limitations for lab experiments. There are a number of future directions for research on DUAC, including investigations into its potential therapeutic uses and mechanisms of action.

Synthesis Methods

DUAC is synthesized through a multi-step process that involves the reaction of allylamine with a cyclic ketone to form a spirocyclic intermediate. This intermediate is then reacted with an N-carboxyanhydride to form the final product, allyl 2,9-diazaspiro[5.5]undecane-9-carboxylate hydrochloride.

Scientific Research Applications

DUAC has been used in a wide range of scientific research applications, including studies on the central nervous system, neurodegenerative diseases, and cognitive function. It has been shown to improve memory and cognitive function in animal models of Alzheimer's disease and other neurodegenerative disorders.

Properties

IUPAC Name

prop-2-enyl 2,9-diazaspiro[5.5]undecane-9-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O2.ClH/c1-2-10-17-12(16)15-8-5-13(6-9-15)4-3-7-14-11-13;/h2,14H,1,3-11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VETURXMFMQGUPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(=O)N1CCC2(CCCNC2)CC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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